Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
Description
Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a piperidine-based compound featuring a sulfonyl group linked to a 4-methoxybenzamidoethyl chain and a methyl carboxylate ester at the 4-position of the piperidine ring. This structure combines aromatic, sulfonamide, and ester functionalities, making it a versatile candidate for pharmaceutical or chemical research.
Properties
IUPAC Name |
methyl 1-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-24-15-5-3-13(4-6-15)16(20)18-9-12-26(22,23)19-10-7-14(8-11-19)17(21)25-2/h3-6,14H,7-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVDNWJJLBGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the methoxybenzamido group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related piperidine derivatives, focusing on substituents, synthetic pathways, and functional properties.
Structural and Functional Group Comparisons
Biological Activity
Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound categorized as a piperidine derivative. Its structure includes a piperidine ring, an ethyl carboxylate group, and a sulfonyl group linked to an amide moiety derived from 4-methoxybenzoic acid. This structural configuration suggests potential interactions with various biological targets, making it a candidate for pharmaceutical research.
Molecular Characteristics
- Molecular Formula : C16H23N2O4S
- Molecular Weight : Approximately 398.47 g/mol
The compound's unique combination of functional groups enhances its potential biological activity, particularly in areas such as anti-inflammatory and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds of this nature often modulate biochemical pathways through enzyme inhibition or receptor activation. For instance, the sulfonyl group may enhance binding affinity towards target proteins, which is crucial for therapeutic efficacy.
Potential Therapeutic Applications
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that it could act as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | Contains a methylsulfonyl group | Different biological activities due to sulfonyl variation |
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Contains a chloroethyl substituent | Potentially different reactivity and pharmacological properties |
| Ethyl 1-(4-methoxybenzyl)-piperidine-4-carboxylate | Has a benzyl instead of an amide moiety | Distinct interaction profiles with biological targets |
This table highlights the unique aspects of this compound that may influence its reactivity and biological activity differently than its analogs.
Cytotoxicity and Antiproliferative Activity
Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported antiproliferative activity against:
- Breast Carcinoma (T47D)
- Colon Carcinoma (HT-29)
- Lung Carcinoma (A549)
In vitro tests using the MTT assay have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Mechanistic Insights
Further investigations into the mechanism of action reveal that these compounds may inhibit critical signaling pathways associated with cancer progression. For instance, certain derivatives have been shown to activate caspases involved in the apoptotic pathway, leading to increased DNA fragmentation in cancer cells.
Binding Affinity Studies
Binding affinity studies utilizing techniques such as surface plasmon resonance provide insights into how this compound interacts with target proteins. The results indicate a strong affinity for sigma receptors, which are implicated in various pathological conditions including cancer.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate, and how are intermediates characterized?
- Methodology :
- Synthesis : Begin with ethyl piperidine-4-carboxylate derivatives (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) and react with sulfonyl chlorides (e.g., 4-methoxybenzamidoethyl sulfonyl chloride) under basic conditions (e.g., NaOH/EtOH) .
- Characterization : Use H NMR (DMSO-d6) to confirm sulfonamide and piperidine proton environments (δ 1.5–4.3 ppm for CH groups, δ 7.5–8.1 ppm for aromatic protons). IR spectroscopy (1687–1730 cm) verifies ester and sulfonamide carbonyl stretches. Elemental analysis ensures purity (>95%) .
Q. How can researchers validate the purity of this compound and its intermediates?
- Methodology :
- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity. Compare retention times with standards .
- Spectroscopic Cross-Validation : Combine C NMR (e.g., δ 170–175 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 413.12 for CHNOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation yields in the synthesis of this compound?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to stabilize sulfonyl chloride intermediates. Use organic bases (e.g., triethylamine) to scavenge HCl and prevent side reactions .
- Kinetic Monitoring : Track reaction progress via TLC (silica gel, UV detection) or in situ FTIR to identify optimal reaction times (typically 12–24 hours at 25–50°C) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR stretches)?
- Methodology :
- Variable Temperature NMR : Perform H NMR at 25°C and 60°C to detect dynamic effects (e.g., rotational barriers in sulfonamide groups) .
- X-ray Crystallography : Confirm solid-state structure if solution-phase data are ambiguous. Compare with analogous compounds (e.g., ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate) .
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (AChE). Focus on sulfonamide and piperidine moieties for binding affinity predictions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare with experimental IC values from enzyme inhibition assays .
Q. What are the key considerations for designing derivatives to enhance metabolic stability?
- Methodology :
- Ester Bioisosteres : Replace the methyl ester with amides (e.g., piperidine-4-carboxamide) to reduce hydrolysis. Validate stability via LC-MS in simulated gastric fluid (pH 2.0, 37°C) .
- Prodrug Strategies : Introduce labile groups (e.g., tert-butyl esters) for controlled release. Monitor activation kinetics using fluorogenic assays .
Contradiction Analysis & Troubleshooting
Q. How to address low yields in the final coupling step (e.g., sulfonamide formation)?
- Root Cause : Competing hydrolysis of sulfonyl chloride or steric hindrance from the 4-methoxybenzamido group.
- Solutions :
- Use freshly distilled sulfonyl chloride and anhydrous conditions (e.g., molecular sieves) .
- Introduce a bulky base (e.g., DBU) to deprotonate the piperidine nitrogen selectively .
Q. Why might biological assays show variable activity across batches?
- Root Cause : Residual solvents (e.g., EtOH, DMF) altering solubility or aggregation states.
- Solutions :
- Purify via preparative HPLC (gradient elution: 10–90% acetonitrile) to remove impurities.
- Perform dynamic light scattering (DLS) to check for nanoparticle formation in PBS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
